molecular formula C9H3BrF6N2O B1444039 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 1417341-58-2

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1444039
CAS No.: 1417341-58-2
M. Wt: 349.03 g/mol
InChI Key: PGXCQZTWGBXGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine, trifluoromethoxy, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and trifluoromethoxybenzene.

    Nitration: The first step involves the nitration of 4-bromo-2-nitroaniline to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder or tin chloride.

    Cyclization: The resulting amine undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.

    Bromination: Finally, the compound is brominated to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine or trifluoromethoxy groups, resulting in the formation of different reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers and materials for enhanced properties such as thermal stability and chemical resistance.

Biology:

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against various pathogens.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or enzyme dysregulation.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: The compound may find applications in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the bromine atom but has similar structural features.

    6-Bromo-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group but retains the bromine and trifluoromethyl groups.

Uniqueness:

  • The presence of both trifluoromethoxy and trifluoromethyl groups in 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to other benzimidazole derivatives. These groups enhance its chemical stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXCQZTWGBXGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 3
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 4
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 5
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 6
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.